2',7'-Dichlorofluorescein Sodium Salt

Overview

Description

2’,7’-Dichlorofluorescein Sodium Salt is a fluorescent dye widely used in scientific research. It is known for its ability to detect reactive oxygen species, study enzyme activity, and analyze cell signaling pathways. This compound is particularly valuable due to its versatile nature, enabling its application in various laboratory experiments, including cell culture, protein purification, and bioassays .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,7’-Dichlorofluorescein Sodium Salt typically involves the chlorination of fluorescein. The process begins with the reaction of fluorescein with chlorine gas in the presence of a suitable solvent, such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 2 and 7 positions of the fluorescein molecule.

Industrial Production Methods: In industrial settings, the production of 2’,7’-Dichlorofluorescein Sodium Salt follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified through recrystallization or chromatography techniques to obtain the desired compound in its sodium salt form .

Chemical Reactions Analysis

Types of Reactions: 2’,7’-Dichlorofluorescein Sodium Salt undergoes various chemical reactions, including:

Reduction: The compound can be reduced to its non-fluorescent form, which can then be re-oxidized to regenerate the fluorescent species.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other reactive oxygen species are commonly used to oxidize the compound.

Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.

Substitution: Nucleophiles such as amines or thiols can be used to substitute the chlorine atoms.

Major Products Formed:

Oxidation: The major product is the oxidized form of 2’,7’-Dichlorofluorescein Sodium Salt, which exhibits fluorescence.

Reduction: The reduced form of the compound, which is non-fluorescent.

Substitution: Substituted derivatives of the compound, depending on the nucleophile used.

Scientific Research Applications

2’,7’-Dichlorofluorescein Sodium Salt has a wide range of applications in scientific research:

Chemistry: It is used as a fluorescent indicator in various chemical assays and reactions.

Biology: The compound is employed to detect reactive oxygen species, study enzyme activity, and analyze cell signaling pathways.

Medicine: It is used in research to study oxidative stress and its effects on cells and tissues.

Mechanism of Action

2’,7’-Dichlorofluorescein Sodium Salt exerts its effects through its ability to fluoresce upon oxidation. The compound is initially non-fluorescent but becomes highly fluorescent when oxidized by reactive oxygen species. This property makes it an excellent probe for detecting oxidative stress and measuring reactive oxygen species levels in cells. The molecular targets and pathways involved include various cellular enzymes and signaling molecules that generate or respond to reactive oxygen species .

Comparison with Similar Compounds

Fluorescein: A widely used fluorescent dye with similar applications but lacks the chlorine substitutions.

2’,7’-Dichlorodihydrofluorescein Diacetate: A derivative that is used as a cell-permeable probe for detecting intracellular reactive oxygen species.

Dichlorofluorescein: Another similar compound used in various fluorescence-based assays.

Uniqueness: 2’,7’-Dichlorofluorescein Sodium Salt is unique due to its specific chlorination at the 2 and 7 positions, which enhances its fluorescence properties and makes it particularly sensitive to reactive oxygen species. This specificity allows for more accurate and reliable detection of oxidative stress in various biological and chemical systems .

Biological Activity

2',7'-Dichlorofluorescein Sodium Salt (DCF) is a fluorescent compound widely used in biological research, particularly for detecting reactive oxygen species (ROS) and assessing oxidative stress in various cell types. Its utility stems from its ability to produce a fluorescent signal upon oxidation, making it a valuable tool for studying cellular processes and responses to environmental stressors.

- Chemical Formula : C20H8Cl2Na2O5

- Molecular Weight : 445.18 g/mol

- Solubility : Soluble in water, with fluorescence properties that can be influenced by pH and medium composition .

DCF functions as a probe that gets oxidized to form a highly fluorescent compound, which can be quantitatively measured. This property allows researchers to visualize and quantify oxidative stress in real-time within living cells. The oxidation kinetics of DCF are influenced by various factors, including cell type and environmental conditions .

1. Detection of Reactive Oxygen Species (ROS)

DCF is primarily employed to monitor ROS levels in cells. Upon oxidation, DCF emits fluorescence that correlates with the amount of ROS present. This application is crucial for understanding the role of oxidative stress in various diseases, including cancer and neurodegenerative disorders.

2. Oxidative Stress Studies

Research has demonstrated that DCF can effectively visualize oxidative stress in different cell types, such as hepatocytes and Müller glial cells. For instance, one study optimized protocols for using DCFH-DA (the diacetate form of DCF) to assess oxidative stress under anoxia/reoxygenation conditions in HepG2 cells .

3. Clinical Diagnostics

In clinical settings, DCF has been utilized as a tracer in various surgical procedures, enhancing the visualization of pathological tissues during surgeries such as tumor resections . Its fluorescence properties aid surgeons in delineating cancerous tissues from healthy ones.

Case Study 1: Oxidative Stress in HepG2 Cells

A study investigated the use of DCFH-DA to measure oxidative stress levels in HepG2 cells subjected to anoxia/reoxygenation. The findings indicated that the fluorescence intensity was significantly altered under these conditions, providing insights into cellular responses to hypoxic stress .

Case Study 2: Fluorescein-Guided Neurosurgery

Fluorescein sodium, closely related to DCF, has been employed in neurosurgical procedures to improve the accuracy of tumor resections. A study involving 40 patients demonstrated that fluorescein-guided techniques resulted in better delineation of tumor margins compared to traditional methods .

Research Findings

Properties

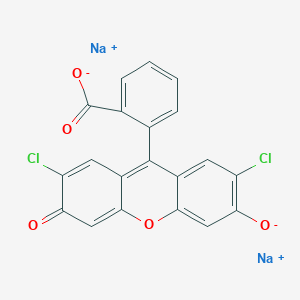

IUPAC Name |

disodium;2-(2,7-dichloro-3-oxido-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Cl2O5.2Na/c21-13-5-11-17(7-15(13)23)27-18-8-16(24)14(22)6-12(18)19(11)9-3-1-2-4-10(9)20(25)26;;/h1-8,23H,(H,25,26);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZSVOWHDMGIUKH-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C=C3OC4=CC(=C(C=C42)Cl)[O-])Cl)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H8Cl2Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435171 | |

| Record name | Disodium 2-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80471-69-8 | |

| Record name | Disodium 2-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.